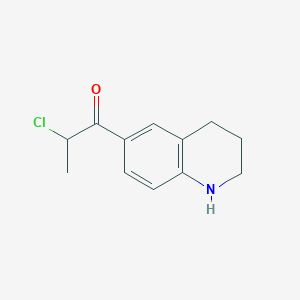
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)propan-1-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)propan-1-one typically involves the reaction of 1,2,3,4-tetrahydroquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 2-Chloro-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one
Comparison:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a methoxy group at the 6-position, which may influence its reactivity and biological activity compared to 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)propan-1-one.
2-Chloro-1-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one: The presence of a methyl group at the 2-position can affect the compound’s steric and electronic properties, leading to differences in its chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H14ClNO |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
2-chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)propan-1-one |
InChI |
InChI=1S/C12H14ClNO/c1-8(13)12(15)10-4-5-11-9(7-10)3-2-6-14-11/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI-Schlüssel |
SYYQVQWTMSCHTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC2=C(C=C1)NCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


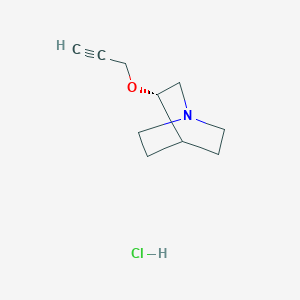
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
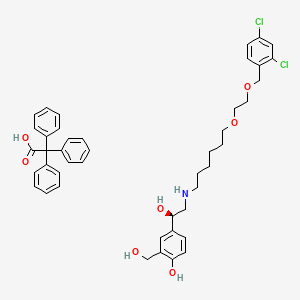
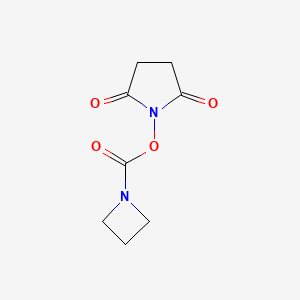
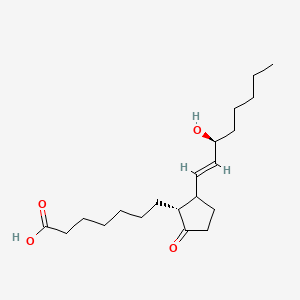
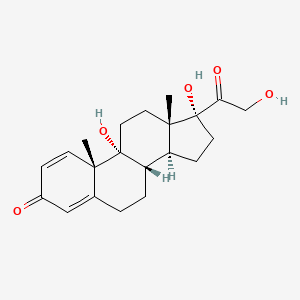

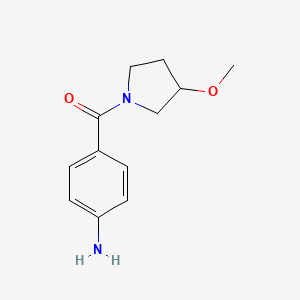
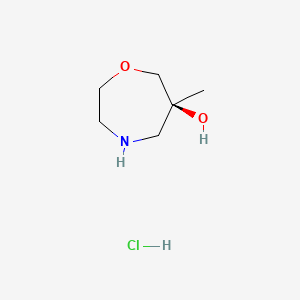
![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)

![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
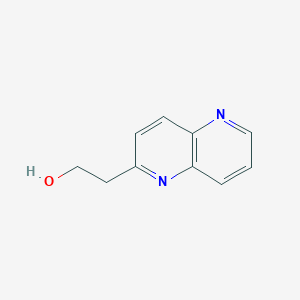
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
